

Physical and chemical properties of Eucarvone

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Compound of Interest

Compound Name: *Eucarvone*
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Eucarvone: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eucarvone, a monoterpenoid ketone, is a fascinating molecule with a rich history in organic chemistry. Its unique seven-membered ring structure and conjugated system bestow upon it interesting physical and chemical properties, as well as a range of biological activities. This technical guide provides an in-depth overview of the core physical and chemical characteristics of **eucarvone**, detailed experimental methodologies for their determination, and an exploration of its chemical reactivity and potential biological mechanisms of action. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and natural product chemistry.

Physical Properties of Eucarvone

The physical properties of **eucarvone** are summarized in the table below, providing a quick reference for key quantitative data.

| Property | Value | Conditions |
|-------------------|---|-------------|
| Molecular Formula | C ₁₀ H ₁₄ O | |
| Molecular Weight | 150.22 g/mol | |
| Appearance | Colorless to pale yellow liquid | |
| Boiling Point | 87-89 °C | at 7 Torr |
| | 123-125 °C | at 50 Torr |
| | 226-227 °C | at 760 mmHg |
| Density | 0.970 g/cm ³ | at 20 °C |
| Refractive Index | 1.469 | |
| Solubility | Soluble in alcohol and other organic solvents. Slightly soluble in water. | |
| Flash Point | 90.3 °C | |
| logP (o/w) | 2.6 | (Predicted) |

Chemical Properties and Reactivity of Eucarvone

Eucarvone, with its α,β -unsaturated ketone functionality within a seven-membered ring, exhibits a diverse range of chemical reactivity. Key aspects of its chemical behavior are outlined below.

Spectroscopic Data

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy: The ¹H NMR spectrum of a related compound, carvone, in CDCl₃ shows characteristic signals for the different protons in the molecule. For **eucarvone**, one would expect to see signals corresponding to the methyl groups, the methylene protons, and the vinylic protons of the cycloheptadienone ring. Specific assignments would require experimental data for **eucarvone** itself.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy: The ¹³C NMR spectrum of carvone in CDCl₃ reveals distinct peaks for the carbonyl carbon, the olefinic carbons, and the

aliphatic carbons.^{[1][2][3]} For **eucarvone**, the chemical shifts would be influenced by the seven-membered ring and the positions of the double bonds and methyl groups.

FT-IR (Fourier-Transform Infrared) Spectroscopy: The IR spectrum of carvone displays a strong absorption band for the C=O stretching of the conjugated ketone, typically around 1670 cm^{-1} .^[4] Weaker bands for C=C stretching and various C-H stretching and bending vibrations are also present.^[4] **Eucarvone** would exhibit a similar characteristic C=O stretch.

UV-Vis (Ultraviolet-Visible) Spectroscopy: As a conjugated enone, **eucarvone** is expected to show a strong $\pi \rightarrow \pi^*$ transition in the UV region. For comparison, carvone exhibits a maximum absorption (λ_{max}) around 235-240 nm.^{[5][6]}

Mass Spectrometry (MS): The mass spectrum of carvone shows a molecular ion peak (M^+) at m/z 150.^[2] The fragmentation pattern is complex and provides structural information through the loss of various fragments.^{[2][7][8]} A key fragment for carvone is often observed at m/z 82.^[2]

Key Chemical Reactions

Eucarvone participates in a variety of chemical transformations, making it a versatile building block in organic synthesis.

- Photochemical Rearrangements: Upon irradiation with UV light, **eucarvone** undergoes a characteristic intramolecular [2+2] cycloaddition to form **photoeucarvone**. This rearrangement is a classic example of pericyclic reactions in photochemistry.
- Epoxidation: The double bonds in **eucarvone** can be selectively epoxidized. Reaction with a peroxy acid like meta-chloroperoxybenzoic acid (m-CPBA) typically leads to the epoxidation of the more electron-rich double bond.^{[9][10]}
- Reduction: The carbonyl group of **eucarvone** can be reduced to a hydroxyl group using reducing agents such as sodium borohydride (NaBH_4) to yield **eucarveol**.^{[11][12]} The double bonds can also be reduced under different conditions, for example, through catalytic hydrogenation.
- Enolate Chemistry: The presence of α -protons adjacent to the carbonyl group allows for the formation of an enolate anion under basic conditions. This enolate can then react with

various electrophiles, enabling the formation of new carbon-carbon bonds at the α -position.

[13][14]

- Reactions with Nucleophiles and Electrophiles: The conjugated system in **eucarvone** provides two sites for nucleophilic attack: the carbonyl carbon and the β -carbon. The reaction outcome depends on the nature of the nucleophile and the reaction conditions (kinetic vs. thermodynamic control).[15][16] The double bonds can also undergo electrophilic addition reactions.[17][18]

Experimental Protocols

Detailed experimental protocols are crucial for the reproducibility of scientific findings. Below are representative methodologies for key experiments related to the characterization and synthesis of **eucarvone**.

Synthesis of Eucarvone from Carvone

A common laboratory synthesis of **eucarvone** involves the rearrangement of carvone hydrobromide.

Procedure:

- Carvone is dissolved in a suitable solvent, such as acetic acid.
- Hydrogen bromide (HBr) gas is bubbled through the solution, or an aqueous solution of HBr is added, leading to the formation of carvone hydrobromide.
- The carvone hydrobromide intermediate is then treated with a base, such as sodium acetate, and heated. This promotes an elimination and rearrangement reaction to yield **eucarvone**.
- The reaction mixture is worked up by extraction with an organic solvent (e.g., diethyl ether), followed by washing with water and brine.
- The organic layer is dried over an anhydrous salt (e.g., MgSO₄), filtered, and the solvent is removed under reduced pressure.
- The crude **eucarvone** is then purified by vacuum distillation or column chromatography.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- A sample of **eucarvone** (typically 5-10 mg) is dissolved in approximately 0.6 mL of a deuterated solvent (e.g., CDCl_3) in an NMR tube.
- A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.
- The ^1H and ^{13}C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 or 500 MHz).
- For ^1H NMR, standard parameters include a sufficient number of scans to obtain a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (e.g., 0-10 ppm), and a relaxation delay of 1-5 seconds.
- For ^{13}C NMR, a proton-decoupled sequence is typically used. A larger number of scans is usually required due to the lower natural abundance of ^{13}C .

Gas Chromatography-Mass Spectrometry (GC-MS):

- A dilute solution of **eucarvone** in a volatile organic solvent (e.g., dichloromethane or hexane) is prepared.
- A small volume (typically 1 μL) of the sample is injected into the GC-MS instrument.
- The sample is vaporized in the heated injection port and separated on a capillary column (e.g., a nonpolar DB-5 or similar).
- A temperature program is used to elute the components, for example, starting at 50 °C and ramping up to 250 °C.
- The separated components are then introduced into the mass spectrometer, where they are ionized (typically by electron impact) and fragmented.
- The mass-to-charge ratio of the resulting ions is measured, providing a mass spectrum for **eucarvone**.

Biological Activity and Potential Mechanisms of Action

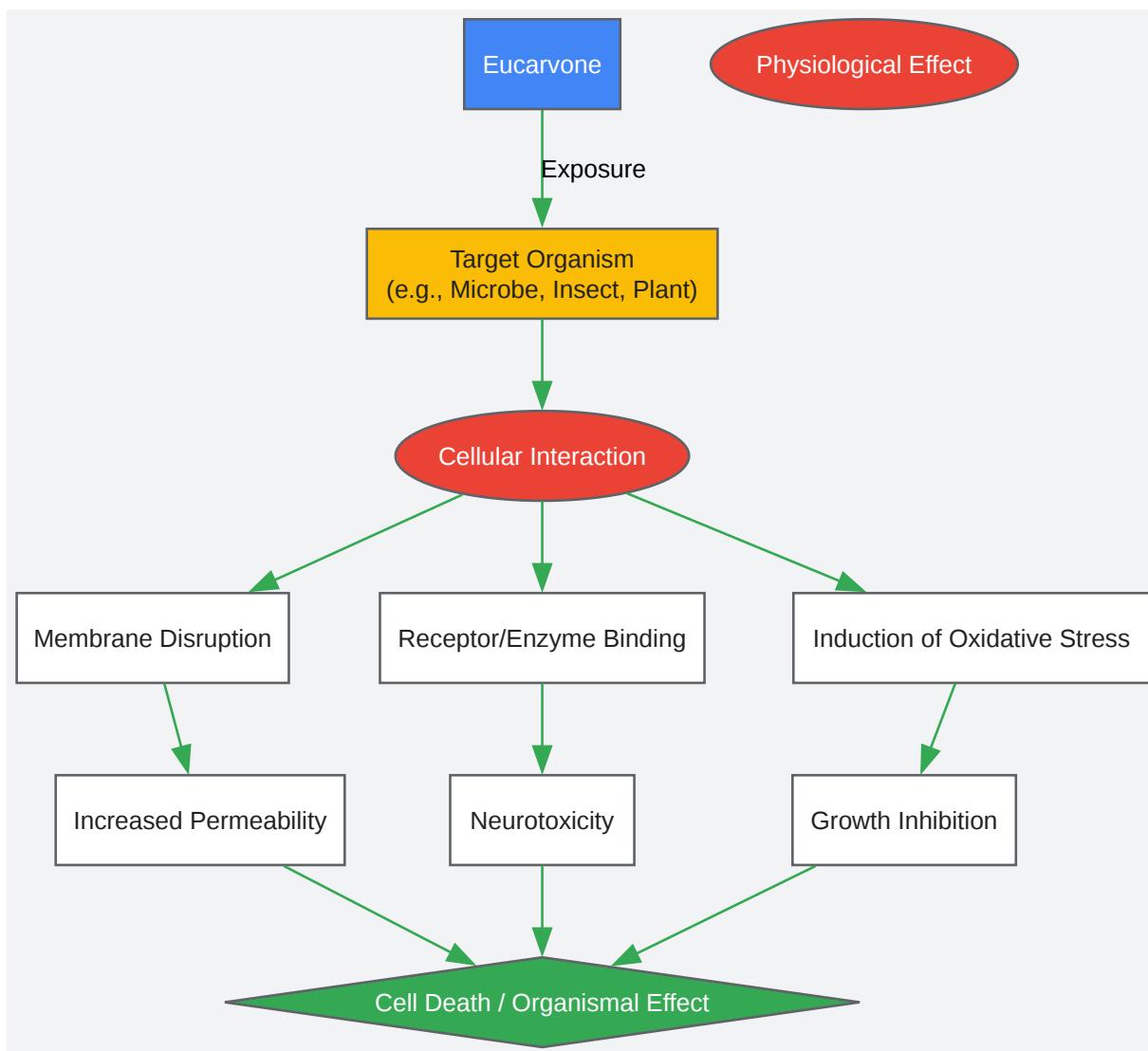
While specific signaling pathways for **eucarvone** are not well-documented, its biological activities, including antimicrobial, insecticidal, and phytotoxic effects, suggest potential mechanisms of action based on the known effects of related terpenoids.

Antimicrobial Activity: Terpenoids can disrupt the cell membranes of microorganisms, leading to increased permeability and cell death.[\[19\]](#)[\[20\]](#) This is a plausible mechanism for **eucarvone**'s antimicrobial properties.

Insecticidal Activity: Many essential oil components, including terpenoids, act as neurotoxins in insects. They can interfere with neurotransmitter receptors, such as octopamine or GABA receptors, or ion channels, leading to paralysis and death.[\[21\]](#)[\[22\]](#)

Phytotoxicity: The phytotoxic effects of some terpenoids are attributed to the induction of oxidative stress, disruption of cell division, and interference with plant hormone signaling.[\[12\]](#)[\[23\]](#)

Below is a logical workflow diagram illustrating a plausible, generalized mechanism of action for the biological activities of **eucarvone**, based on the known effects of similar compounds.



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Plausible biological action workflow of **Eucarvone**.

Conclusion

Eucarvone is a monterpene with a well-defined set of physical and chemical properties that make it a subject of ongoing scientific interest. Its reactivity, driven by the conjugated enone system within a flexible seven-membered ring, allows for a variety of chemical transformations. While its specific interactions with biological signaling pathways require further elucidation, its known antimicrobial, insecticidal, and phytotoxic activities suggest promising avenues for future research and development, particularly in the fields of agriculture and pharmacology. This

guide provides a solid foundation of technical information to aid researchers in their exploration of this intriguing natural product.

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